

# SR-4835 Technical Support Center: Optimizing Concentration for Maximum Efficacy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SR-4835

Cat. No.: B610978

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing **SR-4835**, a potent and selective dual inhibitor of CDK12 and CDK13. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of **SR-4835** in your research.

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary mechanism of action of **SR-4835**?

**A1:** **SR-4835** is a highly selective, ATP-competitive dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13)<sup>[1][2]</sup>. Its primary function is to suppress the expression of genes involved in the DNA Damage Response (DDR) pathway<sup>[3]</sup>. A unique aspect of **SR-4835**'s mechanism is its function as a "molecular glue." It promotes the formation of a ternary complex between CDK12/cyclin K and the CUL4-RBX1-DDB1 E3 ubiquitin ligase, leading to the proteasomal degradation of cyclin K<sup>[4][5][6]</sup>. This dual action of kinase inhibition and targeted protein degradation contributes to its potent anti-cancer activity, particularly in synergy with DNA-damaging agents and PARP inhibitors<sup>[1]</sup>.

**Q2:** What is the recommended starting concentration range for in vitro experiments?

**A2:** The optimal concentration of **SR-4835** is cell-line dependent. For initial experiments, a dose-response curve is recommended to determine the IC50 in your specific cell model. Based on published data, effective concentrations for cell proliferation inhibition typically range from

low nanomolar to the sub-micromolar range[1][7]. For example, in various triple-negative breast cancer (TNBC) and melanoma cell lines, IC50 values have been reported to be between 15.5 nM and 160.5 nM[1][7]. For mechanism-of-action studies, such as observing effects on DDR gene expression or cyclin K degradation, concentrations ranging from 30 nM to 200 nM are often effective[1][8].

Q3: How should I prepare and store **SR-4835** stock solutions?

A3: **SR-4835** is typically soluble in DMSO[2][9]. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in fresh, anhydrous DMSO. Sonication may be required to fully dissolve the compound[9]. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability[9]. When preparing working solutions for cell culture, dilute the stock solution in your culture medium. To avoid precipitation, it is advisable to perform serial dilutions rather than a single large dilution[9].

Q4: Is **SR-4835** suitable for in vivo studies?

A4: Yes, **SR-4835** is orally bioavailable and has demonstrated potent in vivo anti-tumor activity in preclinical models, such as patient-derived xenografts (PDX) of triple-negative breast cancer[2][5][7]. A common dosage used in mice is 20 mg/kg, administered via oral gavage[2][7]. The compound has been shown to be well-tolerated with long-term dosing[2]. For in vivo studies, a specific formulation is required. A typical formulation involves dissolving **SR-4835** in a vehicle such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS[9].

Q5: What are the expected downstream effects of **SR-4835** treatment?

A5: Treatment with **SR-4835** leads to several key downstream effects. Primarily, it causes a downregulation of genes involved in the DNA damage response, such as BRCA1, ATM, and RAD51[1][3]. This suppression of DDR pathways leads to an accumulation of DNA damage, which can be visualized by an increase in γH2AX phosphorylation[1][8]. Consequently, this can lead to cell cycle arrest and apoptosis[3]. Another key effect is the degradation of cyclin K, which can be observed via immunoblotting[4].

## Troubleshooting Guide

| Issue                                                         | Potential Cause(s)                                                                                                                                                                                                                                                                                                                                                                                                                                                                      | Recommended Solution(s)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                         |
|---------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inconsistent or no observed effect at expected concentrations | <p>1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Cell Line Resistance: The cell line used may have intrinsic or acquired resistance to CDK12/13 inhibition. 3. Suboptimal Assay Conditions: Incorrect timing of treatment or endpoint measurement. 4. Issues with Ubiquitin-Proteasome System (UPS): Since SR-4835's molecular glue activity depends on a functional UPS, any impairment in this system could reduce efficacy.</p> | <p>1. Prepare Fresh Aliquots: Use a fresh aliquot of the SR-4835 stock solution for each experiment. Ensure proper long-term storage at -80°C. 2. Verify Target Expression: Confirm the expression of CDK12 and cyclin K in your cell line. Consider testing a different, more sensitive cell line as a positive control. 3. Optimize Treatment Duration: For effects on gene expression, a shorter incubation (e.g., 6-24 hours) may be sufficient. For apoptosis or proliferation assays, longer incubations (e.g., 72-96 hours) are typically required. 4. Check UPS Function: As a control, you can co-treat with a proteasome inhibitor (e.g., MG132). This should rescue the SR-4835-induced degradation of cyclin K.</p> |
| High Cellular Toxicity at Low Concentrations                  | <p>1. Off-Target Effects: Although highly selective, at higher concentrations or in certain sensitive cell lines, off-target effects can occur. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells.</p>                                                                                                                                                                                                                                                             | <p>1. Perform a Dose-Response Curve: Determine the optimal concentration that provides the desired biological effect with minimal toxicity. 2. Control for Solvent: Ensure that the final concentration of DMSO in your culture medium is consistent across all conditions (including</p>                                                                                                                                                                                                                                                                                                                                                                                                                                       |

---

vehicle controls) and is at a non-toxic level (typically <0.1%).

---

Precipitation of SR-4835 in Culture Medium

1. Poor Solubility: The compound may precipitate when diluted in aqueous-based culture medium.

1. Use a Two-Step Dilution: First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate dilution to the culture medium. 2. Warm the Medium: Gently warming the culture medium to 37°C before adding the compound can sometimes improve solubility.

---

Variability in In Vivo Efficacy

1. Improper Formulation: The compound is not fully dissolved or is unstable in the vehicle. 2. Variability in Administration: Inconsistent oral gavage technique can lead to variable dosing.

1. Ensure Complete Dissolution: When preparing the in vivo formulation, ensure each component is fully dissolved before adding the next. The final solution should be clear. Prepare the formulation fresh for each dosing. 2. Consistent Administration: Ensure consistent and accurate administration by trained personnel.

---

## Quantitative Data Summary

Table 1: In Vitro Efficacy of **SR-4835** in Various Cancer Cell Lines

| Cell Line  | Cancer Type                   | Endpoint                    | IC50 / EC50 (nM) | Reference |
|------------|-------------------------------|-----------------------------|------------------|-----------|
| MDA-MB-231 | Triple-Negative Breast Cancer | Proliferation               | 15.5             | [7]       |
| MDA-MB-468 | Triple-Negative Breast Cancer | Proliferation               | 22.1             | [7]       |
| Hs 578T    | Triple-Negative Breast Cancer | Proliferation               | 19.9             | [7]       |
| MDA-MB-436 | Triple-Negative Breast Cancer | Proliferation               | 24.9             | [7]       |
| A375       | Melanoma (BRAF-mutated)       | Proliferation               | 117.5            | [1]       |
| Colo829    | Melanoma (BRAF-mutated)       | Proliferation               | 104.5            | [1]       |
| WM164      | Melanoma (BRAF-mutated)       | Proliferation               | 109.6            | [1]       |
| WM983A     | Melanoma (BRAF-mutated)       | Proliferation               | 80.7             | [1]       |
| WM983B     | Melanoma (BRAF-mutated)       | Proliferation               | 160.5            | [1]       |
| A549       | Lung Carcinoma                | Cyclin K Degradation (DC50) | ~90              | [4]       |
| MDA-MB-231 | Triple-Negative Breast Cancer | RNA Pol II Phosphorylation  | 105.5            | [7]       |

Table 2: In Vitro Binding Affinity and Kinase Inhibitory Activity of **SR-4835**

| Target | Assay Type             | Value (nM) | Reference           |
|--------|------------------------|------------|---------------------|
| CDK12  | IC50 (Cell-free assay) | 99         | <a href="#">[2]</a> |
| CDK12  | Kd (Binding affinity)  | 98         | <a href="#">[2]</a> |
| CDK13  | Kd (Binding affinity)  | 4.9        | <a href="#">[2]</a> |

## Detailed Experimental Protocols

### Protocol 1: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

- Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well). Allow cells to adhere overnight.
- Compound Preparation: Prepare a serial dilution of **SR-4835** in culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 10  $\mu$ M) to generate a complete dose-response curve. Include a DMSO-only vehicle control.
- Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of **SR-4835**.
- Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Cell Viability Measurement: On the day of analysis, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
- Data Acquisition: Measure luminescence using a plate reader.
- Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the log of the **SR-4835** concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

### Protocol 2: Immunoblotting for Cyclin K Degradation

- Cell Treatment: Plate cells in a 6-well plate and allow them to reach 70-80% confluence. Treat the cells with the desired concentrations of **SR-4835** (e.g., 50 nM, 100 nM, 200 nM) and a DMSO vehicle control for a specified time (e.g., 2, 4, or 6 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cyclin K overnight at 4°C. The following day, wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

## Visualizations



[Click to download full resolution via product page](#)

Caption: **SR-4835** signaling pathway and molecular glue mechanism.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for in vitro studies with **SR-4835**.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A molecular glue that promotes cyclin K degradation | IRIC - Institute for Research in Immunology and Cancer [iric.ca]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. SR-4835 | Apoptosis | CDK | TargetMol [targetmol.com]
- To cite this document: BenchChem. [SR-4835 Technical Support Center: Optimizing Concentration for Maximum Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610978#optimizing-sr-4835-concentration-for-maximum-efficacy>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)